Cas no 2137050-96-3 (2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid)

2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid
- EN300-1129382
- 2-[(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]acetic acid
- 2137050-96-3
-
- インチ: 1S/C12H11F3O2/c13-8-4-12(5-8,6-11(16)17)7-1-2-9(14)10(15)3-7/h1-3,8H,4-6H2,(H,16,17)
- InChIKey: KDBXPDARRBGWSN-UHFFFAOYSA-N
- ほほえんだ: FC1CC(C2C=CC(=C(C=2)F)F)(CC(=O)O)C1
計算された属性
- せいみつぶんしりょう: 244.07111408g/mol
- どういたいしつりょう: 244.07111408g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1129382-1g |
2-[(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]acetic acid |
2137050-96-3 | 95% | 1g |
$728.0 | 2023-10-26 | |
Enamine | EN300-1129382-5.0g |
2-[(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]acetic acid |
2137050-96-3 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1129382-0.5g |
2-[(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]acetic acid |
2137050-96-3 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1129382-0.05g |
2-[(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]acetic acid |
2137050-96-3 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
Enamine | EN300-1129382-10.0g |
2-[(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]acetic acid |
2137050-96-3 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1129382-0.25g |
2-[(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]acetic acid |
2137050-96-3 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
Enamine | EN300-1129382-2.5g |
2-[(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]acetic acid |
2137050-96-3 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
Enamine | EN300-1129382-5g |
2-[(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]acetic acid |
2137050-96-3 | 95% | 5g |
$2110.0 | 2023-10-26 | |
Enamine | EN300-1129382-1.0g |
2-[(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]acetic acid |
2137050-96-3 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1129382-0.1g |
2-[(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]acetic acid |
2137050-96-3 | 95% | 0.1g |
$640.0 | 2023-10-26 |
2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid 関連文献
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acidに関する追加情報
Introduction to 2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic Acid (CAS No. 2137050-96-3)
2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid, identified by its CAS number 2137050-96-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex stereochemistry and fluorinated aromatic substituents, which contribute to its unique chemical properties and potential biological activities.
The molecular structure of 2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid features a cyclobutyl backbone with fluorine atoms incorporated at the 3-position and a chiral center at the 1-position, further enhanced by the presence of a 3,4-difluorophenyl group at the 1-position. This specific arrangement of functional groups makes it an intriguing candidate for further exploration in drug discovery and development.
In recent years, there has been growing interest in the synthesis and characterization of fluorinated heterocyclic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of fluorine atoms in 2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid not only influences its electronic properties but also contributes to its potential as a pharmacophore in the design of novel therapeutic agents.
One of the most compelling aspects of this compound is its stereochemical complexity. The (1S,3R) configuration of the cyclobutylacetic acid moiety introduces chirality into the molecule, which is a critical factor in many drug molecules. The precise stereochemistry can significantly impact the biological activity and pharmacokinetic properties of a compound. Research has shown that enantiomerically pure forms of such chiral compounds often exhibit higher efficacy and fewer side effects compared to their racemic counterparts.
The 3,4-difluorophenyl group is another key feature that contributes to the unique properties of 2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid. Fluoroaromatic rings are well-known for their ability to enhance binding interactions with biological targets due to their ability to form strong hydrogen bonds and π-stacking interactions. Additionally, fluorine atoms can influence the lipophilicity and metabolic stability of a molecule, making it an attractive scaffold for drug design.
Recent studies have demonstrated that fluorinated cyclobutane derivatives exhibit promising biological activities across various therapeutic areas. For instance, compounds with similar structural motifs have shown potential in inhibiting certain enzymes and receptors involved in cancer progression. The fluorinated aromatic ring in 2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid may contribute to its ability to interact with biological targets in a manner similar to known bioactive molecules.
The synthesis of this compound involves multiple steps, including stereoselective reactions to establish the desired configuration at the chiral centers. Advanced synthetic methodologies such as asymmetric hydrogenation and cross-coupling reactions are often employed to achieve high enantiomeric purity. The challenge lies in maintaining regioselectivity and stereocontrol throughout the synthetic process, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
In terms of applications, 2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid holds promise as a building block for more complex drug candidates. Its unique structural features make it suitable for further derivatization to explore new chemical spaces and potentially discover novel therapeutic agents with improved efficacy and reduced toxicity.
The growing interest in fluorinated compounds is also driven by their potential advantages over traditional small-molecule drugs. Fluoroaromatics can enhance drug solubility, improve tissue penetration, and extend half-life by reducing metabolic degradation. These properties make them highly valuable in the development of next-generation pharmaceuticals.
As research continues to uncover new applications for fluorinated heterocyclic compounds like 2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid, it is expected that this field will continue to expand rapidly. Innovations in synthetic chemistry and computational modeling will further facilitate the discovery and development of new drugs with enhanced biological activity and improved patient outcomes.
In conclusion,2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid (CAS No. 2137050-96-3) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of stereochemistry and fluorinated aromatic groups makes it a valuable asset in pharmaceutical research and development. As scientists continue to explore its potential applications,this compound is poised to play an important role in shaping the future of drug discovery.
2137050-96-3 (2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid) 関連製品
- 2306261-62-9(2-bromo-3,5-difluoro-pyridine-4-carbaldehyde)
- 1361561-67-2(2-Methoxy-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid)
- 2413869-12-0(tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate)
- 408533-46-0(2-Methylpyridine-4-sulfonicacid)
- 2287331-08-0(2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid)
- 13196-10-6(1-benzofuran-5-ol)
- 1251671-64-3(N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide)
- 1094919-44-4(5-amino-1-(3-methoxypropyl)-1,2-dihydropyridin-2-one)
- 2097903-47-2(1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine)
- 2411252-55-4(2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide)




